7-methyl-1,8-naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine family. This compound features a unique bicyclic structure that includes a pyridine ring fused with a pyridone ring, characterized by the presence of a methyl group at the 7th position and a hydroxyl group at the 4th position. Its molecular formula is and it has a molecular weight of 160.18 g/mol. The compound is recognized for its potential biological activities, particularly in medicinal chemistry and drug development, including antimicrobial and anticancer properties .
This compound is classified as a heterocyclic aromatic organic compound, specifically within the broader category of naphthyridines. Its unique structural features contribute to its distinct chemical properties and biological activities.
The synthesis of 7-methyl-1,8-naphthyridin-4-ol typically involves several approaches:
In an industrial context, larger-scale production may utilize continuous flow reactors to improve efficiency and product quality. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
The molecular structure of 7-methyl-1,8-naphthyridin-4-ol consists of:
These structural features significantly influence its chemical behavior and biological interactions.
7-methyl-1,8-naphthyridin-4-ol can participate in various chemical reactions:
The choice of reagents and conditions is crucial for achieving desired transformations:
The mechanism of action for 7-methyl-1,8-naphthyridin-4-ol primarily involves its role as an antimicrobial agent. It acts by intercalating into DNA strands, thereby inhibiting critical enzymes involved in DNA replication such as DNA gyrase. This interaction disrupts bacterial growth and replication processes.
Research indicates that this compound demonstrates significant binding affinity to various biological targets, which enhances its potential therapeutic applications in treating bacterial infections and possibly other diseases .
7-methyl-1,8-naphthyridin-4-ol typically appears as a solid powder with notable solubility characteristics that may vary based on solvent choice.
Key chemical properties include:
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications .
7-methyl-1,8-naphthyridin-4-ol has diverse applications across multiple scientific fields:
The 1,8-naphthyridine scaffold—a bicyclic heteroaromatic system featuring two nitrogen atoms at positions 1 and 8—has evolved from a chemical curiosity to a privileged structure in medicinal chemistry. Its journey began in 1962 with the introduction of nalidixic acid, the first 1,8-naphthyridine-based antimicrobial agent, which established the scaffold’s potential for bioactive molecule design [3] [5]. Early research focused on antibacterial quinolone analogs, but structural modifications soon revealed a far broader pharmacological landscape. By the 1980s–1990s, derivatives like enoxacin (fluoroquinolone antibiotic) and tosufloxacin showcased enhanced potency and spectrum, driven by substitutions at positions 2, 4, and 7 [3].
The 2000s marked a pivotal shift toward non-antibacterial applications. Seminal studies identified 1,8-naphthyridines as:
Table 1: Key Milestones in 1,8-Naphthyridine Drug Discovery
Time Period | Key Advances | Representative Agents |
---|---|---|
1960s | First antimicrobial agents | Nalidixic acid |
1980s–1990s | Fluoroquinolone antibiotics with broad-spectrum activity | Enoxacin, Tosufloxacin |
2000s | Anticancer, antiviral, and cardiovascular applications | Imidazo-fused derivatives [1] |
2010s–Present | Dual-target inhibitors (e.g., CA/ALP), immunomodulators | Dual CA/ALP inhibitors [5] |
Synthetic methodologies also advanced significantly. Early routes relied on Combes quinoline synthesis (aniline + β-diketone cyclization) and Friedländer condensation (2-aminonicotinaldehyde + ketones) [2] [6]. Modern innovations include:
These innovations enabled the synthesis of complex derivatives like 7-methyl-1,8-naphthyridin-4-ol, facilitating SAR exploration for targeted therapies.
7-Methyl-1,8-naphthyridin-4-ol (C₉H₁₀N₂O, MW 162.19 g/mol) combines a hydroxyl group at C4 and a methyl group at C7 on the naphthyridine core. This structure optimizes hydrogen bonding (donor: OH, acceptor: ring nitrogen) and lipophilicity (logP: 0.8), enhancing target engagement [4] [5]. Recent research highlights its dual role in oncology and infectious disease.
Anticancer Mechanisms
This derivative exhibits multi-target activity against cancer-associated enzymes:
Table 2: Enzyme Inhibition by 7-Methyl-1,8-Naphthyridin-4-ol Derivatives
Target Enzyme | Derivative Substituent | IC₅₀ (µM) | Selectivity vs. Standard |
---|---|---|---|
CA-II | Meta-OMe benzene [5] | 0.10 ± 0.04 | 4x > acetazolamide |
CA-IX | Butane side chain [5] | 0.11 ± 0.03 | 4x > acetazolamide |
b-TNAP | Fluorobenzene (para) [5] | 0.122 ± 0.06 | 100x > levamisole |
Synergistic CA/ALP inhibition disrupts pH regulation and phosphate metabolism in tumors, reducing metastasis in in vivo models [5].
Antimicrobial Activity
The compound’s planar structure facilitates intercalation into microbial DNA and enzyme binding:
Table 3: Antimicrobial Efficacy of Key Derivatives
Pathogen | Derivative Structure | MIC (µg/mL) | Mechanism |
---|---|---|---|
Staphylococcus aureus | 1,2,3-Triazole-1,8-naphthyridine hybrid [3] | 8–16 | Membrane disruption |
Escherichia coli | 4-Hydroxy-7-methyl core [3] | 4–8 | DNA gyrase inhibition |
Hepatitis C virus | Imidazo-fused derivative [1] | 0.5–2.0 | Viral entry blockade |
Structure–Activity Relationship (SAR) Insights:
Molecular docking confirms that 7-methyl-1,8-naphthyridin-4-ol occupies the ATP-binding pocket of bacterial DNA gyrase and the active site of CAs, rationalizing its dual therapeutic utility [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7